Opioid peptides, such as morphiceptin, have been the subject of extensive research due to their selective binding to mu-opioid receptors and their potential therapeutic applications, particularly in pain management. Morphiceptin, a tetrapeptide derived from bovine beta-casein, has been modified in various studies to enhance its receptor affinity, selectivity, and resistance to enzymatic degradation. These modifications often involve substitutions at specific positions within the peptide sequence, with a particular focus on the third position, which is crucial for receptor binding and activity. The analog "3-N-Me-Phe-morphiceptin" represents one such modification aimed at improving the pharmacological profile of morphiceptin.
Although specific synthesis protocols for 3-N-Me-Phe-morphiceptin were not detailed within the provided papers, its synthesis likely employs solid-phase peptide synthesis (SPPS) techniques. [, , , , , , , , ] SPPS enables the step-wise assembly of peptides on a solid support, allowing for controlled modifications like N-methylation. Key steps in the synthesis could include:
3-N-Me-Phe-morphiceptin shares its core structure with morphiceptin, a tetrapeptide with the amino acid sequence: Tyrosine - Proline - Phenylalanine - Proline. The key difference lies in the N-methylation of the phenylalanine residue at position 3. This modification restricts the conformation of the peptide backbone around the N-methylated phenylalanine, influencing its interactions with opioid receptors. [, , ]
The mu-opioid receptor (MOR) is the primary target for morphiceptin and its analogs. Studies have shown that modifications at the third position of morphiceptin can significantly alter its binding affinity and selectivity for the MOR. For instance, analogs with altered size, lipophilicity, and electronic character at position 3, while maintaining aromaticity, have demonstrated increased mu-opioid receptor affinity and potency in both in vitro assays and in vivo analgesic tests1. The presence of Phe at position 3 is essential for activity, as indicated by the increased affinity for the mu receptors compared to the parent compound2. Furthermore, the introduction of phenylalanine mimics such as phenylglycine (Phg) and homophenylalanine (Hfe) in position 3 or 4 has resulted in different but potent antinociceptive activities, suggesting a role in the in vivo degradative mechanism of these peptides3. The receptor specificity and selectivity of these analogs have been examined, revealing that the side-chain aromatic rings at positions 1, 3, and 4 are important for activating mu-receptors4.
The primary application of morphiceptin analogs is in the field of analgesia. The modifications at position 3 have led to analogs with significantly increased potency in the hot-plate analgesic test, indicating their potential as powerful analgesics1. The analogs have also shown strong antinociceptive effects in the writhing test after intraperitoneal administration, suggesting their utility in peripheral pain management6.
Morphiceptin and its analogs have been studied for their potential in cancer research, particularly in the uptake by experimental mammary adenocarcinoma. Radiolabeled analogs modified at position 3 have shown high affinity and capacity for binding to membranes isolated from adenocarcinoma, indicating a possible role in targeted cancer therapy5.
Novel morphiceptin analogs have been evaluated for their inhibitory effect on gastrointestinal (GI) motility, which could be beneficial in treating GI motility disorders such as diarrhea or irritable bowel syndrome. These analogs have demonstrated the ability to inhibit smooth muscle contractility in vitro and GI motility in vivo6.
The study of morphiceptin analogs contributes to a deeper understanding of opioid receptor interactions. For example, naloxazone's actions on the binding and analgesic properties of morphiceptin have provided insights into the mu-receptor's role in mediating analgesic activity8. Additionally, structural analysis of novel analogs has aided in elucidating the structure-activity relationships of MOR agonists9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: